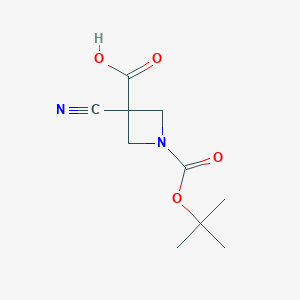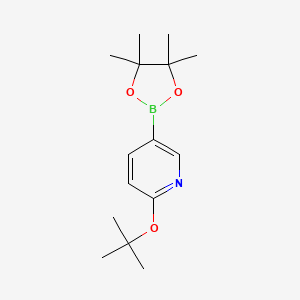
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride
描述
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H5ClN2O2·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 3-Amino-2-pyridinecarboxylic acid followed by the introduction of a hydrochloride group. One common method involves the reaction of 3-Amino-2-pyridinecarboxylic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
科学研究应用
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets .
相似化合物的比较
Similar Compounds
3-Amino-2-chloropyridine: Similar structure but lacks the carboxylic acid group.
5-Amino-2-chloropyridine: Similar structure but lacks the carboxylic acid group.
2-Amino-5-chloropyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity.
属性
IUPAC Name |
3-amino-5-chloropyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDOVZENKUHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718818 | |
| Record name | 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212378-43-3 | |
| Record name | 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)


![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)
![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)



![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)




